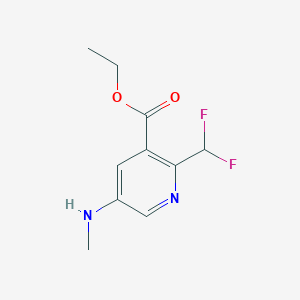
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methylamino group attached to the nicotinate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of difluoromethylating agents and appropriate solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinates .
Applications De Recherche Scientifique
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s biological activity is studied for potential use in drug discovery and development.
Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(difluoromethyl)nicotinate: Lacks the methylamino group but shares the difluoromethyl group.
Ethyl 5-(methylamino)nicotinate: Contains the methylamino group but lacks the difluoromethyl group.
Ethyl nicotinate: The parent compound without the difluoromethyl and methylamino groups.
Uniqueness
Ethyl 2-(difluoromethyl)-5-(methylamino)nicotinate is unique due to the presence of both the difluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H12F2N2O2 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
ethyl 2-(difluoromethyl)-5-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12F2N2O2/c1-3-16-10(15)7-4-6(13-2)5-14-8(7)9(11)12/h4-5,9,13H,3H2,1-2H3 |
Clé InChI |
CRCROIYFZXJPTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)NC)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
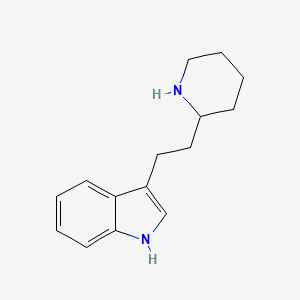
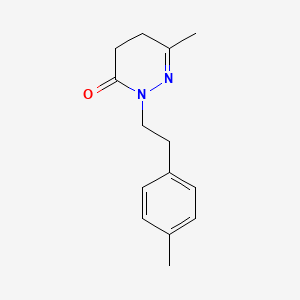
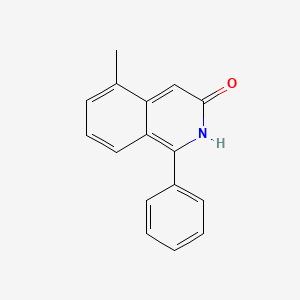
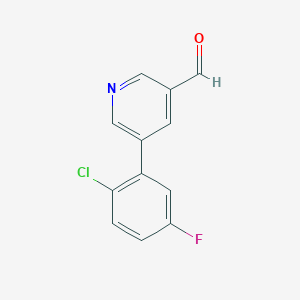
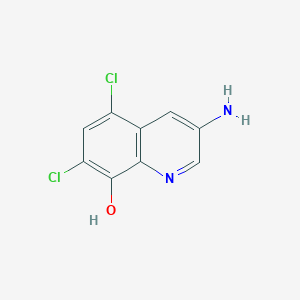
![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)

